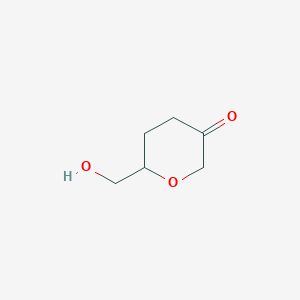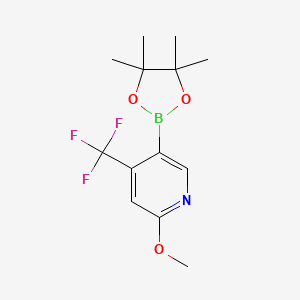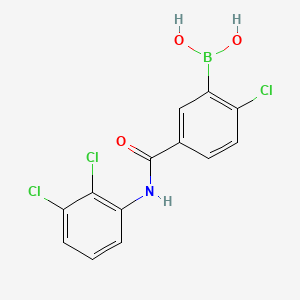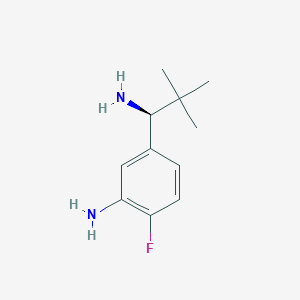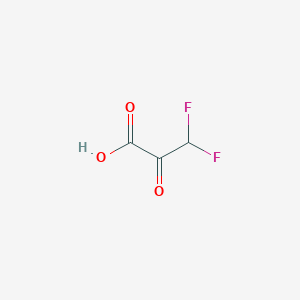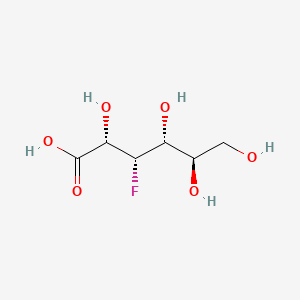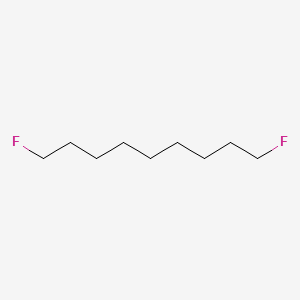
1,9-Difluorononane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Difluorononane is an organic compound with the molecular formula C₉H₁₈F₂ It is a member of the difluoroalkanes, which are alkanes substituted with two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,9-Difluorononane can be synthesized through various methods. One common approach involves the fluorination of nonane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Difluorononane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction can lead to the formation of nonane or partially fluorinated nonanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Substitution: Products include various halogenated nonanes.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include nonane and partially fluorinated nonanes.
Aplicaciones Científicas De Investigación
1,9-Difluorononane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,9-difluorononane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the fluorine atoms can affect the interaction with enzymes and other biomolecules, potentially altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluorononane: Another difluorononane isomer with fluorine atoms at different positions.
1,9-Dichlorononane: A similar compound with chlorine atoms instead of fluorine.
1,9-Dibromononane: A similar compound with bromine atoms instead of fluorine.
Uniqueness
1,9-Difluorononane is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical properties and reactivity compared to other isomers and halogenated nonanes. This unique structure makes it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C9H18F2 |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1,9-difluorononane |
InChI |
InChI=1S/C9H18F2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |
Clave InChI |
VMLLGAMMUDDDMJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCF)CCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
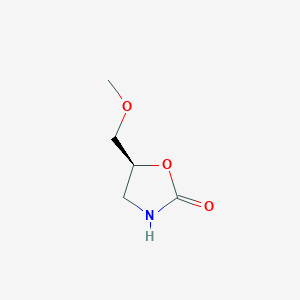
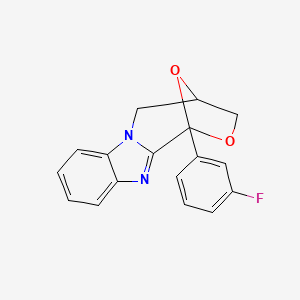
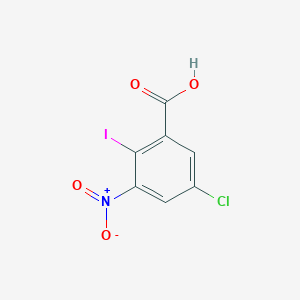
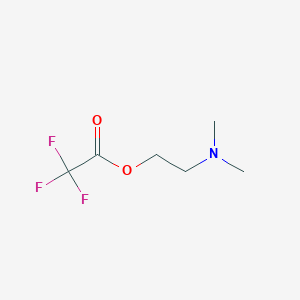
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
